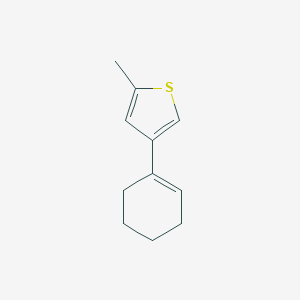

4-(cyclohex-1-en-1-yl)-2-methylthiophene

Beschreibung

Eigenschaften

IUPAC Name |

4-(cyclohexen-1-yl)-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZKNVRENVHKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Cyclohex 1 En 1 Yl 2 Methylthiophene

Retrosynthetic Analysis of 4-(cyclohex-1-en-1-yl)-2-methylthiophene

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering multiple pathways for its synthesis. The most logical disconnections involve either the formation of the thiophene (B33073) ring as the key step or the functionalization of a pre-existing thiophene core.

Route A: Thiophene Ring Formation. This approach involves constructing the thiophene ring from acyclic precursors. A primary disconnection across the C-S bonds of the thiophene ring leads back to a 1,4-dicarbonyl compound, suggesting a Paal-Knorr type synthesis. Alternatively, a Gewald-type disconnection points towards a ketone, an active methylene (B1212753) compound, and elemental sulfur as starting materials.

Route B: Functionalization of a Thiophene Core. This strategy commences with a pre-formed thiophene ring, followed by the sequential introduction of the methyl and cyclohexenyl groups. This can be achieved through two main sub-routes:

B1: Methylation then Alkenylation: Starting with a 4-substituted thiophene, the methyl group is introduced at the 2-position. This would involve the synthesis of a 4-(cyclohex-1-en-1-yl)thiophene intermediate.

B2: Alkenylation then Methylation: Conversely, one could start with 2-methylthiophene (B1210033) and introduce the cyclohexenyl group at the 4-position. This would necessitate the regioselective functionalization of 2-methylthiophene.

Each of these retrosynthetic pathways presents its own set of advantages and challenges, particularly concerning regioselectivity and the availability of starting materials.

Established Strategies for Thiophene Ring Construction

The construction of the thiophene ring is a well-established field with several powerful methods. For the synthesis of this compound, the Paal-Knorr and Gewald reactions are particularly relevant.

Paal-Knorr Type Cyclizations

The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds and a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgumich.eduorganic-chemistry.orgquora.com The reaction proceeds through the thionation of the carbonyl groups followed by an intramolecular condensation and dehydration to form the aromatic thiophene ring. organic-chemistry.org

For the target molecule, an unsymmetrical 1,4-dicarbonyl precursor would be required. The challenge in this approach lies in the synthesis of the specific diketone and controlling the regioselectivity of the cyclization, although with many 1,4-diketones, only one thiophene product is possible.

| Precursor Type | Sulfurizing Agent | General Conditions | Ref. |

| 1,4-Diketone | P₄S₁₀ or Lawesson's Reagent | Heating in an inert solvent (e.g., toluene (B28343), xylene) | organic-chemistry.orgorganic-chemistry.org |

| Substituted 1,4-Diketones | Lawesson's Reagent | Microwave irradiation | organic-chemistry.org |

Gewald Reaction and Its Adaptations

The Gewald reaction is a multicomponent reaction that provides access to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgumich.eduwikipedia.org The reaction mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org

To apply this to the synthesis of this compound, one could envision a pathway where the resulting 2-amino group is subsequently removed, for instance, via diazotization followed by reduction. The starting materials would be cyclohexanone, an appropriate β-ketonitrile, and sulfur. The regiochemical outcome of the Gewald reaction is generally predictable, making it a powerful tool for the synthesis of specifically substituted thiophenes. tandfonline.comnih.gov

| Reactant 1 | Reactant 2 | Sulfur Source | Catalyst/Base | General Conditions | Ref. |

| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Amine (e.g., morpholine, piperidine) | Condensation, often with heating | organic-chemistry.orgwikipedia.org |

| Ketone | Malononitrile | Elemental Sulfur | L-proline | Room temperature | tandfonline.com |

Alternative Cyclization Reactions with Sulfur Precursors

Beyond the Paal-Knorr and Gewald reactions, other cyclization methods using various sulfur precursors exist. These include reactions of α,β-unsaturated carbonyl compounds with elemental sulfur, and the cyclization of functionalized alkynes. For instance, the reaction of enaminothiones with α-haloketones or other electrophiles can lead to highly substituted thiophenes. While less general, these methods can offer unique entry points to specific substitution patterns.

Strategies for Regioselective Functionalization of the Thiophene Core

An alternative to building the thiophene ring from scratch is to functionalize a pre-existing thiophene. This requires precise control over the regioselectivity of the substitution reactions.

Regioselective Introduction of the Methyl Group

The introduction of a methyl group onto a thiophene ring can be achieved through various methods, including Friedel-Crafts alkylation, but this method often suffers from a lack of regioselectivity and the potential for polyalkylation. More modern and selective methods involve directed ortho-metalation followed by quenching with a methylating agent, or transition-metal-catalyzed C-H activation/methylation.

For a 4-substituted thiophene, direct methylation would likely occur at the more activated 2- and 5-positions. To achieve selective methylation at the 2-position of a 4-(cyclohex-1-en-1-yl)thiophene, one could employ a directing group strategy or exploit subtle differences in the electronic and steric environment of the thiophene ring.

| Reaction Type | Methylating Agent | Catalyst/Reagent | Key Features | Ref. |

| C-H Methylation | Methanol | Photocatalyst (e.g., Ir(ppy)₂(dtbbpy)⁺) and HAT catalyst | Radical mechanism, mild conditions | wikipedia.org |

| C-H Methylation | DMSO | Light, t-BuONa | Metal-free, radical mechanism | wikipedia.org |

| C-H Methylation | MeBF₃K | Pd catalyst | Electrochemical, directed by heterocycles | wikipedia.org |

Regioselective Introduction of the Cyclohexenyl Group

Introducing the cyclohexenyl group at the 4-position of 2-methylthiophene can be accomplished through several modern cross-coupling reactions. This typically involves the preparation of a 4-halothiophene or a 4-thiopheneboronic acid derivative, which can then be coupled with a suitable cyclohexenyl partner.

Suzuki Coupling: This palladium-catalyzed reaction between an organoboron compound (e.g., cyclohexenylboronic acid or its ester) and an organohalide (e.g., 4-bromo-2-methylthiophene) is a versatile and widely used method for forming C-C bonds. youtube.comyoutube.com

Negishi Coupling: This involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. numberanalytics.comnih.gov It is known for its high functional group tolerance.

Stille Coupling: This reaction couples an organotin compound with an organohalide in the presence of a palladium catalyst. numberanalytics.comorgsyn.orgharvard.eduwikipedia.org

The choice of coupling reaction often depends on the availability of the starting materials and the functional group tolerance required. For instance, 4-bromo-2-methylthiophene (B1269912) is a readily available starting material for these cross-coupling reactions. The cyclohexenyl partner could be cyclohexenylboronic acid for a Suzuki coupling, cyclohexenylzinc chloride for a Negishi coupling, or a cyclohexenylstannane for a Stille coupling.

An alternative approach to the cyclohexenyl group is the Grignard reaction of a 4-formyl- or 4-acyl-2-methylthiophene with a cyclohexylmagnesium halide, followed by dehydration of the resulting tertiary alcohol to introduce the double bond.

| Coupling Reaction | Thiophene Substrate | Cyclohexenyl Partner | Catalyst System | General Conditions | Ref. |

| Suzuki Coupling | 4-Bromo-2-methylthiophene | Cyclohexenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Heating in a solvent mixture (e.g., Toluene/Ethanol/Water) | youtube.comrsc.org |

| Negishi Coupling | 4-Bromo-2-methylthiophene | Cyclohexenylzinc chloride | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Anhydrous conditions, often at room temperature | numberanalytics.comnih.govnih.govorganic-chemistry.orgorganic-chemistry.org |

| Stille Coupling | 4-Bromo-2-methylthiophene | Cyclohexenyltrialkylstannane | Pd catalyst (e.g., Pd(PPh₃)₄), often with additives | Anhydrous conditions, heating | numberanalytics.comwikipedia.orgresearchgate.net |

Regioselective Introduction of the Cyclohexenyl Moiety via Cross-Coupling

The construction of the this compound scaffold hinges on the regioselective formation of a C(sp²)–C(sp²) bond. Palladium-catalyzed cross-coupling reactions are paramount for this task, providing reliable and high-yielding routes. nih.gov The general approach involves coupling a 2-methylthiophene derivative functionalized at the 4-position with a corresponding cyclohexenyl partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound. chemrxiv.orgdigitellinc.com Its popularity stems from the mild reaction conditions, high functional group tolerance, and the environmental benignity of the boron-containing byproducts. nih.govacs.org For the synthesis of this compound, two primary Suzuki-Miyaura pathways are feasible:

Route A: The coupling of a 4-halo-2-methylthiophene (where the halogen is typically bromine or iodine) with cyclohex-1-en-1-ylboronic acid or its corresponding pinacol (B44631) ester.

Route B: The reaction of 2-methylthiophene-4-boronic acid (or its ester) with a 1-halocyclohex-1-ene.

The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) or dichlorobis(triphenylphosphine)palladium(II). researchgate.net The process requires a base, such as sodium carbonate, potassium phosphate, or cesium fluoride (B91410), which is essential for the transmetalation step. nih.gov A variety of phosphine (B1218219) ligands can be employed to stabilize the palladium catalyst and enhance its reactivity. rsc.org The choice of solvent, often a biphasic mixture of an organic solvent like toluene or dioxane and water, is also critical for reaction efficiency. acs.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 80 °C | High | nih.gov |

| Pd/C | None | K₃PO₄ | n-Butanol/Water | 100 °C | ~95% | acs.org |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/Water | Reflux | 70-90% | nih.gov |

| ((CH₃)₃SiC₆H₄PPh₂)₂PdCl₂ | (CH₃)₃SiC₆H₄PPh₂ | K₂CO₃ | Dioxane/Water | 100 °C | ~98% | researchgate.net |

This table presents generalized conditions from literature for thiophene couplings and is representative of potential conditions for the target synthesis.

Stille Coupling

The Stille coupling offers another robust method for forming the C-C bond in this compound by reacting an organotin (stannane) reagent with an organic halide catalyzed by palladium. numberanalytics.comwikipedia.org This reaction is highly valued for its tolerance of a wide array of functional groups and its insensitivity to the presence of water or air, although the toxicity of the organotin compounds is a significant drawback. wikipedia.orgorgsyn.org

Similar to the Suzuki-Miyaura coupling, the synthesis can be approached via two complementary routes:

Route A: Coupling of 4-halo-2-methylthiophene with (cyclohex-1-en-1-yl)tributylstannane.

Route B: Coupling of 2-methyl-4-(tributylstannyl)thiophene with 1-halocyclohex-1-ene.

The reaction typically proceeds under neutral, anhydrous conditions, often in solvents like THF or toluene at elevated temperatures. youtube.com The choice of palladium catalyst and ligands can be crucial for optimizing the reaction yield and rate. harvard.edu Additives such as copper(I) iodide (CuI) can sometimes accelerate the reaction, particularly the key transmetalation step. researchgate.net

Table 2: Representative Conditions for Stille Coupling

| Catalyst/Precatalyst | Ligand/Additive | Solvent | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | None | Toluene | Reflux | High | youtube.com |

| Pd(dba)₂ | P(furyl)₃ | NMP | 80 °C | Moderate-High | orgsyn.org |

| Pd(PPh₃)₄ | CuI | DMF | 25 °C | High | researchgate.net |

| PdCl₂(PPh₃)₂ | LiCl | THF | Reflux | Moderate-High | harvard.edu |

This table presents generalized conditions from literature for Stille couplings and is representative of potential conditions for the target synthesis.

Other Organometallic Approaches

Beyond the Suzuki and Stille reactions, a broader suite of organometallic cross-coupling methods can be envisioned for the synthesis of this compound. mt.com These reactions follow a similar mechanistic paradigm, utilizing a palladium or nickel catalyst to couple an organometallic nucleophile with an organic electrophile.

Notable alternatives include:

Negishi Coupling: This reaction employs organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts. This increased reactivity allows for couplings to occur under milder conditions, though the organozinc reagents themselves are sensitive to moisture and air.

Hiyama Coupling: This method utilizes organosilicon compounds, which are activated by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). The low toxicity and stability of organosilanes make this an attractive, greener alternative.

Kumada Coupling: This involves the use of highly reactive Grignard reagents (organomagnesium halides) and is typically catalyzed by either palladium or nickel complexes. While powerful, its application is limited by the low functional group tolerance of the Grignard reagent.

These organometallic approaches collectively provide a versatile toolbox for synthetic chemists, allowing the reaction conditions to be tailored to the specific properties of the substrates. mt.com

Stereochemical Control and Diastereoselectivity in Cyclohexenyl Attachment

For the specific target molecule, this compound, issues of stereochemical control and diastereoselectivity in the attachment of the cyclohexenyl group are minimal. The molecule itself is achiral and does not possess any stereocenters. The double bond is contained within a six-membered ring, precluding the formation of E/Z isomers.

However, the principles of stereocontrol are highly relevant if substituted derivatives of the cyclohexenyl moiety were to be used as starting materials. youtube.com For instance, if a chiral, substituted cyclohexenylboronic acid were used in a Suzuki-Miyaura coupling, the stereochemistry of the final product would depend on the stereochemical integrity of the coupling reaction.

Palladium-catalyzed cross-coupling reactions, including both Suzuki-Miyaura and Stille couplings, are known to be stereoretentive with respect to the configuration of the vinyl partner. researchgate.net This means that the geometry of the double bond in the organometallic reagent (the boronic acid or stannane) is faithfully transferred to the product. Therefore, if one were to synthesize a chiral analogue of the target compound, stereochemical control would need to be established during the synthesis of the chiral cyclohexenyl precursor, for example, through an asymmetric synthesis route. nih.gov Once the desired stereoisomer of the precursor is obtained, the cross-coupling step is expected to proceed without disturbing the existing stereocenters.

Mechanistic Investigations of Key Synthetic Steps

The mechanistic underpinnings of the key cross-coupling steps, such as the Suzuki-Miyaura and Stille reactions, have been extensively studied and share a common catalytic cycle centered on a palladium catalyst. chemrxiv.orgnumberanalytics.comacs.org The cycle is generally understood to proceed through three fundamental steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing an oxidative addition with the organohalide partner (e.g., 4-bromo-2-methylthiophene). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. numberanalytics.comwikipedia.org

Transmetalation: This is the crucial step where the organic moiety from the second reagent (the cyclohexenyl group from the organoboron or organotin compound) is transferred to the palladium(II) complex. wikipedia.org In the Suzuki-Miyaura reaction, the base plays a critical role by activating the organoboron species to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic group to the palladium center. digitellinc.comnih.gov In the Stille reaction, the organostannane directly transfers its organic group. numberanalytics.com This step results in a diorganopalladium(II) intermediate, where both the thiophene and cyclohexenyl groups are bound to the same palladium atom.

Reductive Elimination: In the final step, the two organic groups on the palladium center are coupled and eliminated from the coordination sphere, forming the new carbon-carbon bond of the product, this compound. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle. numberanalytics.comwikipedia.org

The efficiency and outcome of this cycle are heavily influenced by the choice of ligands, which stabilize the palladium intermediates, as well as the solvent and, in the case of the Suzuki reaction, the base. nih.govnih.gov

Chemical Transformations and Derivatization Reactions of 4 Cyclohex 1 En 1 Yl 2 Methylthiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is known to be more reactive towards electrophilic substitution than benzene (B151609). nih.gov In 4-(cyclohex-1-en-1-yl)-2-methylthiophene, the substitution pattern is influenced by the directing effects of the existing substituents. The 2-methyl group is an activating ortho-, para-director, while the 4-cyclohexenyl group is a deactivating ortho-, para-director. This typically directs incoming electrophiles to the C5 position, which is ortho to the activating methyl group and meta to the cyclohexenyl group.

Halogenation Studies

Halogenation provides a key pathway to functionalized thiophene derivatives. jcu.edu.au For 2-alkylthiophenes, bromination often occurs selectively.

Bromination: The bromination of 2-methylthiophene (B1210033) derivatives can be controlled to yield mono- or di-bromo products. google.com In the case of 4-substituted-2-methylthiophenes, electrophilic bromination with reagents like N-bromosuccinimide (NBS) in a solvent mixture such as chloroform (B151607) and acetic acid typically results in the selective bromination at the C5 position. mdpi.com This high regioselectivity is driven by the activating effect of the C2-methyl group.

While specific studies on this compound are not extensively documented in the reviewed literature, the reaction is expected to proceed as shown in the table below, based on established principles for similarly substituted thiophenes. jcu.edu.aunih.gov

Table 1: Predicted Conditions for Regioselective Bromination

This table is based on analogous reactions reported for other 2-alkyl-4-substituted thiophenes.

| Reagent | Solvent(s) | Position of Bromination | Expected Product |

| N-Bromosuccinimide (NBS) | Chloroform, Acetic Acid | C5 | 5-bromo-4-(cyclohex-1-en-1-yl)-2-methylthiophene |

| Bromine (Br₂) | Acetic Acid | C5 | 5-bromo-4-(cyclohex-1-en-1-yl)-2-methylthiophene |

Acylation and Alkylation Reactions

Friedel-Crafts reactions are fundamental for introducing alkyl and acyl groups onto aromatic rings. wikipedia.org Thiophenes are highly reactive under Friedel-Crafts conditions, although their stability can be an issue with strong Lewis acids. nih.govcore.ac.uk

Acylation: The Friedel-Crafts acylation of thiophene derivatives is a common method for synthesizing thiophene ketones. scispace.comlibretexts.org The reaction typically employs an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). nih.govscispace.com For this compound, acylation is predicted to occur at the C5 position due to the directing influence of the methyl group. Using milder Lewis acids can help prevent polymerization or degradation of the thiophene ring. core.ac.uk

Table 2: General Conditions for Friedel-Crafts Acylation

This table outlines typical conditions based on general procedures for thiophene acylation.

| Acylating Agent | Catalyst | Typical Solvent | Expected Product |

| Acetyl Chloride | SnCl₄ or AlCl₃ | Dichloromethane | 1-(4-(cyclohex-1-en-1-yl)-5-methylthiophen-2-yl)ethan-1-one |

| Acetic Anhydride | ZnCl₂ or TiCl₄ | Dichloroethane | 1-(4-(cyclohex-1-en-1-yl)-5-methylthiophen-2-yl)ethan-1-one |

Alkylation: Friedel-Crafts alkylation of thiophenes can be more complex than acylation due to issues with polyalkylation and carbocation rearrangements. nih.gov The product of the initial alkylation is often more reactive than the starting material, leading to multiple substitutions. libretexts.org For this reason, specific alkylation studies on this compound are not prevalent, and acylation followed by reduction is often a more reliable route for introducing alkyl groups.

Reactions Involving the Cyclohexenyl Double Bond

The exocyclic double bond of the cyclohexenyl group is susceptible to a range of addition and redox reactions.

Hydrogenation and Dehydrogenation Studies

Hydrogenation: The double bond in the cyclohexenyl ring can be selectively saturated via catalytic hydrogenation. This reaction would convert the cyclohexenyl moiety into a cyclohexyl group, yielding 4-cyclohexyl-2-methylthiophene. Typical catalysts for this transformation include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The conditions can generally be controlled to avoid reduction of the thiophene ring, which requires more forcing conditions.

Dehydrogenation: Aromatization of the cyclohexenyl ring to a phenyl group represents a significant transformation, converting the starting material into 2-methyl-4-phenylthiophene. This dehydrogenation can be achieved using catalysts like palladium on carbon at elevated temperatures or with chemical oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This reaction is analogous to the dehydrogenation of methylcyclohexane (B89554) to toluene (B28343), a process studied in the context of hydrogen storage. elsevierpure.com

Functionalization via Addition Reactions

The double bond of the cyclohexenyl substituent can undergo various electrophilic addition reactions. For instance, reaction with hydrohalic acids (like HBr or HCl) would lead to the corresponding halocyclohexyl derivative. Another important transformation is the Michael addition, or conjugate addition, where nucleophiles add across an activated double bond. acs.org While the cyclohexenyl group here is not conjugated to a strong electron-withdrawing group, certain radical-mediated or acid-catalyzed additions could still be employed for functionalization.

Reactivity of the Methyl Substituent

The methyl group at the C2 position, being attached to an aromatic ring, exhibits benzylic-type reactivity and can be functionalized.

Oxidation: The methyl group can be oxidized to various functional groups. Mild oxidation could potentially yield the corresponding aldehyde (4-(cyclohex-1-en-1-yl)thiophene-2-carbaldehyde), while stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can convert the methyl group into a carboxylic acid. psu.eduresearchgate.netlibretexts.org The oxidation of methylthiophenes to thiophenecarboxylic acids is a well-established method. psu.eduorganic-chemistry.org This would produce 4-(cyclohex-1-en-1-yl)thiophene-2-carboxylic acid, a valuable intermediate for the synthesis of amides and esters, such as those found in pharmaceuticals like Rivaroxaban which contains a substituted thiophene-2-carboxamide core. wikipedia.org

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, can selectively halogenate the methyl group to form 5-(bromomethyl)-4-(cyclohex-1-en-1-yl)-2-methylthiophene. This benzylic-type halide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Oxidative and Reductive Transformations of the Thiophene Ring and Substituents

The chemical structure of this compound presents two primary sites for oxidative and reductive transformations: the electron-rich thiophene ring and the cyclohexene (B86901) double bond. The reactivity of each site can be selectively targeted depending on the chosen reagents and reaction conditions.

The oxidation of substituted thiophenes can proceed at the sulfur atom or the aromatic ring itself. The sulfur atom in the thiophene ring is relatively inert compared to aliphatic sulfides, but it can be oxidized under specific conditions to form a thiophene-S-oxide, and subsequently a thiophene-S,S-dioxide (sulfone). nih.gov The rate of the initial S-oxidation is enhanced by the presence of electron-donating groups on the thiophene ring. nih.govacs.org In the case of this compound, both the methyl group and the cyclohexenyl group are electron-donating, which would facilitate the initial oxidation at the sulfur atom.

Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst such as methyltrioxorhenium(VII). nih.govacs.org The resulting thiophene-S-oxides are often unstable and can act as reactive intermediates in further reactions. nih.gov

The methyl group substituent on the thiophene ring can also be a site of oxidation. For instance, methylthiophenes can be oxidized to the corresponding thiophenecarboxylic acids using strong oxidizing agents like sodium dichromate under high temperature and pressure. psu.edu

The cyclohexene double bond is also susceptible to a variety of oxidative reactions. These can include epoxidation, dihydroxylation, or oxidative cleavage, depending on the reagents employed. For example, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for epoxidation of alkenes.

The selective oxidation of either the thiophene ring or the cyclohexene double bond would depend on the specific oxidant and reaction conditions.

Information regarding the reduction of the thiophene ring in compounds like this compound is less common in the literature compared to its oxidation. The aromaticity of the thiophene ring makes it relatively resistant to reduction. However, under forcing conditions, such as high-pressure hydrogenation with specific catalysts, reduction of the thiophene ring to a tetrahydrothiophene (B86538) ring can be achieved.

The cyclohexene double bond, on the other hand, is readily reduced to a cyclohexane (B81311) ring via catalytic hydrogenation. This reaction typically proceeds under milder conditions than the reduction of the thiophene ring, allowing for selective reduction of the cyclohexenyl substituent. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, in the presence of hydrogen gas.

The following table summarizes potential oxidative and reductive transformations for this compound based on the reactivity of similar compounds.

| Transformation | Reagent/Catalyst | Potential Product(s) |

| Oxidation | ||

| S-oxidation | H₂O₂ / CH₃ReO₃ | This compound-1-oxide |

| S-oxidation (further) | H₂O₂ / CH₃ReO₃ | This compound-1,1-dioxide |

| Methyl group oxidation | Na₂Cr₂O₇ | 4-(cyclohex-1-en-1-yl)thiophene-2-carboxylic acid |

| Epoxidation | m-CPBA | 2-methyl-4-(1,2-epoxycyclohexyl)thiophene |

| Reduction | ||

| Alkene Hydrogenation | H₂ / Pd/C | 4-cyclohexyl-2-methylthiophene |

Exploitation as a Synthon for Complex Molecular Architectures

Substituted thiophenes are valuable building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials for optoelectronics. studysmarter.co.uknih.govmdpi.com The compound this compound, with its functionalizable thiophene ring and cyclohexene moiety, can be considered a versatile synthon for the construction of intricate molecular architectures.

One common strategy for utilizing thiophene derivatives in synthesis involves halogenation of the thiophene ring, followed by cross-coupling reactions. For example, bromination of the thiophene ring, which can be achieved using reagents like N-bromosuccinimide (NBS), would introduce a handle for subsequent transformations. The resulting bromo-thiophene derivative can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds and build more complex structures. nih.gov The preparation of halogenated 2-thiophenecarboxylic acid derivatives has been highlighted as a key step in the synthesis of certain insecticides. nih.gov

Furthermore, the functional groups on the thiophene ring can be elaborated. For instance, a methyl group can be converted into a carboxylic acid, as previously mentioned, which can then be transformed into esters, amides, or other functional groups, expanding the synthetic utility of the molecule.

The cyclohexene portion of the molecule also offers opportunities for derivatization. For example, the double bond can be used in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems.

The following table outlines potential derivatization reactions of this compound for its use as a synthetic building block.

| Reaction | Reagent/Catalyst | Product Type | Application |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-thiophene derivative | Intermediate for cross-coupling reactions |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted thiophene | Synthesis of complex organic materials |

| Carboxylation (of methyl group) | Oxidizing agent (e.g., Na₂Cr₂O₇) | Thiophenecarboxylic acid | Precursor for amides, esters, etc. |

| Diels-Alder Reaction | Dienophile | Polycyclic adduct | Construction of complex ring systems |

Advanced Spectroscopic and Structural Characterization of 4 Cyclohex 1 En 1 Yl 2 Methylthiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a complete characterization of 4-(cyclohex-1-en-1-yl)-2-methylthiophene , a suite of NMR experiments would be necessary.

A comprehensive assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is the foundation of structural analysis. These shifts are indicative of the electronic environment of each nucleus.

¹H and ¹³C NMR Data:

Following an extensive search of available scientific literature, no specific experimental ¹H or ¹³C NMR chemical shift data for This compound could be located. For reference, the analysis of related structures such as 2-methylthiophene (B1210033) shows characteristic signals for the methyl group and the thiophene (B33073) ring protons. chemicalbook.comnist.govnist.gov However, the specific influence of the 4-(cyclohex-1-en-1-yl) substituent on these shifts remains to be experimentally determined.

A hypothetical data table for the expected proton and carbon signals is presented below to illustrate the type of information that would be sought.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene Ring | ||

| 2-CH₃ | Data not available | Data not available |

| C2 | Data not available | |

| H3 | Data not available | Data not available |

| C3 | Data not available | |

| C4 | Data not available | |

| H5 | Data not available | Data not available |

| C5 | Data not available | |

| Cyclohexene (B86901) Ring | ||

| C1' | Data not available | |

| H2' | Data not available | Data not available |

| C2' | Data not available | |

| H3'/H3'' | Data not available | Data not available |

| C3' | Data not available | |

| H4'/H4'' | Data not available | Data not available |

| C4' | Data not available | |

| H5'/H5'' | Data not available | Data not available |

| C5' | Data not available | |

| H6'/H6'' | Data not available | Data not available |

| C6' | Data not available |

Scalar (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) couplings are critical for establishing the connectivity of atoms and their spatial relationships. The analysis of coupling constants would confirm the substitution pattern on both the thiophene and cyclohexene rings. NOE data would provide insights into the preferred conformation of the cyclohexene ring and its orientation relative to the thiophene ring.

Coupling Constant and Conformational Data:

No experimental data regarding the coupling constants or conformational preferences for This compound have been reported in the reviewed literature.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex spectra.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, connecting adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connection point between the cyclohexenyl and thiophene moieties.

2D NMR Data:

Specific COSY, HSQC, or HMBC data for This compound are not available in the public scientific domain.

X-ray Diffraction Analysis

X-ray diffraction on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

The determination of the single crystal structure of This compound would provide precise atomic coordinates.

Crystallographic Data:

A search of crystallographic databases and the scientific literature did not yield any reports on the single crystal structure of This compound . Therefore, crystallographic parameters such as the unit cell dimensions, space group, and atomic coordinates are not available.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Analysis of the crystal packing reveals how molecules are arranged in the crystal lattice. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions that stabilize the crystal structure.

Crystal Packing and Hirshfeld Surface Analysis Data:

As no crystal structure has been determined for This compound , an analysis of its crystal packing and intermolecular interactions via Hirshfeld surface analysis has not been performed. Such an analysis on related thiophene derivatives has been shown to be valuable for understanding non-covalent interactions.

Solid-State Conformational Studies

No published X-ray crystallographic or other solid-state structural data for this compound were found. Such studies would be essential to determine the precise bond lengths, bond angles, and the dihedral angle between the thiophene and cyclohexene rings in the solid state, providing insight into its crystal packing and intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Functional Group Vibrations and Spectral Interpretation

Specific Infrared (IR) and Raman spectra for this compound are not available. A detailed spectral interpretation would require experimental data to assign the characteristic vibrational modes, such as the C-H stretching of the methyl and cyclohexenyl groups, the C=C stretching of the cyclohexene ring, and the characteristic vibrations of the substituted thiophene ring.

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Maxima and Molar Absorptivity

There are no reported UV-Visible absorption spectra for this compound. The determination of its absorption maxima (λmax) and corresponding molar absorptivity (ε) values, which are crucial for understanding its electronic transitions, awaits experimental investigation.

Fluorescence and Phosphorescence Properties

Information regarding the fluorescence and phosphorescence properties of this compound, including emission spectra, quantum yields, and lifetimes, is absent from the scientific literature.

Solvatochromic Effects on Electronic Spectra

Without experimental UV-Visible absorption data in various solvents, no analysis of solvatochromic effects can be performed. Such a study would provide valuable information about the change in the molecule's dipole moment upon electronic excitation.

Theoretical and Computational Investigations of 4 Cyclohex 1 En 1 Yl 2 Methylthiophene

Quantum Chemical Methodologies (DFT, Ab Initio, Semi-Empirical Approaches)

Quantum chemical methods are fundamental tools for investigating the molecular properties of thiophene (B33073) derivatives. Density Functional Theory (DFT) is a widely used method, with functionals like B3LYP being particularly common for studying fused thiophenes and their electronic properties. Ab initio methods, such as Hartree-Fock and higher-level coupled-cluster theories, provide benchmark data, although they are more computationally intensive. Semi-empirical methods, like PM3, offer a faster, albeit less accurate, alternative for preliminary molecular modeling and have been used for thiophene derivatives to calculate various electronic parameters.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a crucial first step in any computational study to locate the most stable three-dimensional structure of a molecule. For a molecule like 4-(cyclohex-1-en-1-yl)-2-methylthiophene, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

A key feature is the dihedral angle between the thiophene ring and the cyclohexene (B86901) ring. Due to steric hindrance between the rings, a completely planar conformation is unlikely. Computational studies on similar bi-aryl systems show that a twisted conformation is generally more stable. The conformational energy landscape would be explored by systematically rotating the C-C bond connecting the two rings to identify the global energy minimum and any transitional states. For example, studies on substituted terthiophenes have shown that cyano substitution can induce non-planarity.

Table 1: Predicted Optimized Geometrical Parameters for Thiophene Derivatives (Note: This table presents typical bond lengths and angles for substituted thiophene rings based on DFT calculations and is illustrative for this compound.)

| Parameter | Typical Value (Å or Degrees) | Reference System |

| C=C (thiophene) | 1.37 - 1.38 Å | 2-carbaldehyde oxime-5-nitrothiophene |

| C-C (thiophene) | 1.41 - 1.45 Å | 2-carbaldehyde oxime-5-nitrothiophene |

| C-S (thiophene) | 1.71 - 1.74 Å | Thiophene |

| C-C (inter-ring) | ~1.48 Å | Bithiophene |

| ∠C-S-C (thiophene) | ~92.2° | Thiophene |

| ∠S-C-C (thiophene) | ~111.5° | Thiophene |

| ∠C-C-C (thiophene) | ~112.4° | Thiophene |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Electron Density Distributions)

Frontier Molecular Orbital (FMO) analysis is vital for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, indicating that this region is susceptible to electrophilic attack. The LUMO is also a π*-orbital. The electron density distribution of the HOMO would be concentrated on the thiophene ring, particularly at the C2 and C5 positions, which are known to be highly reactive. The methyl group at the C2 position and the cyclohexenyl group at the C4 position would influence the energy levels and distribution of these orbitals. Electron-donating groups generally raise the HOMO energy level, making the molecule more reactive towards electrophiles.

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and electronic excitation energy. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. For thiophene derivatives, this gap can be tuned by substituents.

Table 2: Illustrative FMO Data for Substituted Thiophenes (Note: Values are examples from related compounds to infer properties of this compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| Thiophene | -6.561 | -0.360 | 6.201 | DFT/B3LYP/3-21G |

| 2-Methoxythiophene | -5.828 | -1.185 | 4.643 | DFT/B3LYP/3-21G |

| Thiophene-Triazole Co-oligomer | -5.8 to -6.2 | -2.1 to -2.7 | 3.1 to 4.0 | Experimental (CV) |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface of the molecule.

In a typical MEP map for a thiophene derivative, regions of negative potential (usually colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. For this compound, these would be located around the π-system of the thiophene ring and the sulfur atom's lone pairs. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. These are generally found around the hydrogen atoms. The MEP surface helps visualize the charge distribution and is used to understand intermolecular interactions.

Predicted Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational chemistry can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used with DFT, can calculate the ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the thiophene ring would be expected in the aromatic region (δ ≈ 6.5-7.5 ppm). The methyl protons would appear further upfield (δ ≈ 2.5 ppm), and the cyclohexene protons would have characteristic shifts in the vinylic and aliphatic regions.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to interpret and assign bands in experimental infrared (IR) and Raman spectra. For thiophene derivatives, characteristic vibrational modes include C-H stretching in the aromatic region (~3100 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), and C-S stretching modes (~600-850 cm⁻¹).

Electronic Transitions: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis). Thiophene derivatives typically exhibit strong π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of the substituents. The cyclohexenyl group would likely cause a slight red shift (shift to longer wavelength) compared to 2-methylthiophene (B1210033) due to the extended π-system.

Thermodynamic and Kinetic Parameters of Reactions

Computational methods can be used to model reaction pathways and determine their thermodynamic and kinetic feasibility. This involves calculating the energies of reactants, products, intermediates, and transition states.

For reactions involving thiophene derivatives, such as electrophilic aromatic substitution, computational studies can elucidate the mechanism. Thiophene is known to be more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the C2 and C5 positions. For this compound, the C5 position would be the most likely site for electrophilic attack.

Thermodynamic Parameters: Calculations can yield the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction. A negative ΔG indicates a spontaneous reaction.

Kinetic Parameters: The energy of the transition state is used to calculate the activation energy (Ea) of a reaction. A lower activation energy corresponds to a faster reaction rate. Studies on nucleophilic aromatic substitution (SNAr) on thiophenes have used DFT to confirm reaction intermediates and determine rate-limiting steps.

Aromaticity Indices and Electronic Delocalization Studies

Aromaticity is a key concept describing the stability and reactivity of cyclic conjugated systems. Several computational indices are used to quantify it.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic character. For the thiophene ring in the title compound, the HOMA value is expected to be high, confirming its aromatic nature, though slightly lower than that of unsubstituted thiophene due to substituent effects.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. A negative NICS value at the center of a ring indicates a diatropic ring current, a hallmark of aromaticity. The NICS(1)zz value, calculated 1 Å above the ring plane and considering the tensor component perpendicular to the ring, is a common variant.

Multicenter Indices (MCI): These indices measure electron delocalization over multiple atoms in the ring, providing a direct quantification of electronic aromaticity. Higher MCI values correlate with greater aromatic character.

These studies collectively help in understanding the degree of π-electron delocalization within the thiophene ring and how it is influenced by the attached methyl and cyclohexenyl groups.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

Flexibility of the Thiophene Ring:

The thiophene ring itself is a relatively rigid aromatic structure. researchgate.net However, the substituents on the ring introduce degrees of freedom. The methyl group at the 2-position and the cyclohexenyl group at the 4-position can influence the electronic properties and steric interactions of the thiophene ring. mdpi.comnih.gov Computational studies on various substituted thiophenes show that the primary flexibility arises from the torsional rotation of the substituent groups relative to the thiophene plane. mdpi.com In the case of this compound, the key flexible linkage is the single bond connecting the cyclohexene ring to the thiophene ring.

Dynamic Behavior of the Cyclohexene Ring:

The cyclohexene ring is known for its conformational flexibility. Unlike the planar benzene ring, the cyclohexene ring adopts a "half-chair" or "sofa" conformation to relieve ring strain. youtube.com Molecular dynamics simulations would be able to model the transitions between different half-chair conformations. The "ring-flipping" process in cyclohexene derivatives involves the movement of the atoms out of the plane of the double bond, allowing the ring to adopt various low-energy conformations. youtube.com This dynamic behavior is crucial for how the molecule interacts with its environment.

A hypothetical molecular dynamics simulation of this compound would likely involve the following steps:

System Setup: A 3D model of the molecule would be placed in a simulation box, often solvated with a chosen solvent to mimic solution conditions.

Energy Minimization: The initial structure would be relaxed to a low-energy starting conformation.

Simulation Run: The system's temperature and pressure would be controlled, and the atomic trajectories would be calculated over a set period, often nanoseconds to microseconds. researchgate.net

Hypothetical Data from Molecular Dynamics Simulation:

The following table represents the type of data that could be generated from a molecular dynamics simulation of this compound. The values are illustrative and based on typical ranges for similar organic molecules.

| Parameter | Description | Hypothetical Mean Value | Standard Deviation |

| Thiophene-Cyclohexene Dihedral Angle | The angle defining the rotation around the bond connecting the two rings. | 45° | ± 15° |

| Cyclohexene Ring Puckering Amplitude | A measure of the deviation of the cyclohexene ring from planarity. | 0.4 Å | ± 0.05 Å |

| Methyl Group Rotation | The rotational freedom of the methyl group on the thiophene ring. | Free rotation | N/A |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions from a reference structure, indicating overall flexibility. | 1.5 Å | ± 0.3 Å |

This data would provide a quantitative understanding of the molecule's dynamic nature. The standard deviation values indicate the extent of fluctuation around the average value, directly reflecting the flexibility of that particular motion.

Structure Property Relationships and Applications in Materials Science

Correlating Structural Features with Electronic Properties

The electronic behavior of conjugated organic molecules is intrinsically linked to their molecular structure. rsc.org In 4-(cyclohex-1-en-1-yl)-2-methylthiophene, the substituents on the thiophene (B33073) core—the cyclohexenyl group at the 4-position and the methyl group at the 2-position—are not merely passive additions. They actively modulate the electronic landscape of the thiophene ring, influencing its π-conjugation, and ultimately defining its potential for use in electronic devices. researchgate.netresearchgate.net

The foundation of thiophene's electronic properties is the delocalized π-electron system of the five-membered ring. e-bookshelf.de The extent of this π-conjugation can be significantly altered by attached functional groups.

The cyclohexenyl substituent at the 4-position introduces more complex effects. The double bond within the cyclohexenyl ring can extend the π-conjugation of the thiophene ring, a phenomenon known as π-extension. researchgate.net This extension typically leads to a narrowing of the HOMO-LUMO gap, which results in a bathochromic (red) shift in the material's absorption spectrum. nih.gov However, the non-planar, bulky nature of the cyclohexenyl ring also introduces significant steric hindrance. This steric effect can force a twist in the polymer backbone if this monomer were to be polymerized, potentially disrupting planarity and reducing the effective π-conjugation along the chain. researchgate.net The final electronic properties are therefore a balance between the conjugative effect of the double bond and the steric disruption caused by the bulky cyclic structure. nih.gov

The principle of tuning electronic characteristics in thiophene-based materials relies on the strategic selection and placement of substituents. researchgate.netnih.gov The structure of this compound serves as an example of how different types of substituents can be combined to target specific properties.

Enhancing Conjugation : To maximize conjugation and achieve broader absorption spectra, one could replace the cyclohexenyl group with a planar, aromatic ring system, such as a phenyl or another thiophene ring. researchgate.net This would create a more planar molecule, facilitating better intermolecular π-π stacking in the solid state, which is beneficial for charge transport. nih.gov

Solubility and Processing : The cyclohexenyl and methyl groups enhance the solubility of the molecule in common organic solvents. This is a critical design feature for creating solution-processable materials for devices like printed OFETs or spin-coated OLEDs. nih.gov

The following table illustrates how different substituents on a thiophene core can modulate key electronic properties, providing a framework for understanding the role of the specific groups in this compound.

| Thiophene Derivative | Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Resulting Band Gap (Eg) |

| Unsubstituted Thiophene | None | Baseline | Baseline | Large |

| 3-Hexylthiophene | Electron-Donating (Alkyl) | Increases | Slight Increase | Slightly Reduced |

| Thiophene with Acceptor | Electron-Withdrawing | Decreases | Significantly Decreases | Reduced |

| Bithiophene | Extended π-System | Increases | Decreases | Significantly Reduced |

This table presents generalized trends based on established principles in thiophene chemistry. researchgate.netnih.govnih.gov

Potential in Organic Electronic Devices

Thiophene derivatives are cornerstone materials for a range of organic electronic devices due to their semiconducting nature and tunable properties. researchgate.nete-bookshelf.de The specific structural attributes of this compound suggest its potential applicability in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov

OFETs function based on the modulation of charge carriers (holes or electrons) in a thin film of an organic semiconductor. jics.org.br The performance of an OFET is largely determined by the charge carrier mobility of the material. For thiophene-based polymers, hole mobilities can be significant, often in the range of 10⁻³ to 0.1 cm²/V·s. researchgate.net

The charge transport in materials derived from this compound would be influenced by:

Intra-chain Transport : The degree of π-conjugation along a polymer chain is critical. The combination of the methyl and cyclohexenyl groups would influence the chain's conformation and thus the ease of charge movement along the backbone. researchgate.net

Inter-chain Transport (π-π Stacking) : Efficient charge hopping between adjacent molecules or polymer chains is crucial for high mobility. researchgate.net The bulky cyclohexenyl group might hinder the close packing required for effective π-π stacking, potentially limiting mobility compared to polymers with linear alkyl side chains. nih.gov However, this can sometimes be mitigated through processing techniques that enhance crystallinity.

Below is a table showing representative charge transport properties for various thiophene-based materials, which provides context for the expected performance of materials based on the title compound.

| Material | Device Configuration | Hole Mobility (μh) (cm²/V·s) | ON/OFF Ratio |

| Regioregular poly(3-hexylthiophene) (P3HT) | Bottom-gate OFET | ~10⁻² - 10⁻¹ | > 10⁶ |

| Violanthrone Derivative (3b) | Spin-coated OFET | 1.07 x 10⁻² | Not Specified |

| Fused Thiophene Polymer (Even Rings) | OFET | ~10⁻¹ | Not Specified |

| Fused Thiophene Polymer (Odd Rings) | OFET | ~10⁻² | Not Specified |

Data compiled from studies on various thiophene-based semiconductors. nih.govnih.govresearchgate.net

The optical properties, specifically light absorption and emission, are determined by the electronic transitions between the HOMO and LUMO. nih.gov These properties are central to the function of OLEDs (which emit light) and OPVs (which absorb light to generate charge). researchgate.netnih.gov

For OLEDs , a material based on this compound would likely serve as a component in the emissive layer or a charge-transporting layer. The color of the emitted light would depend on its HOMO-LUMO gap. The substituents would allow for tuning this emission.

For OPVs , the active layer consists of a blend of a donor (often a thiophene-based polymer) and an acceptor material. nih.gov A polymer of this compound would act as the electron donor. Its effectiveness would depend on:

Absorption Spectrum : The material must absorb a broad range of the solar spectrum. The extended conjugation from the cyclohexenyl group could help broaden the absorption profile. nih.gov

HOMO Level : The HOMO level must be appropriately aligned with the LUMO level of the acceptor material to ensure efficient dissociation of excitons into free charges. The electron-donating methyl group helps in tuning this level. nih.gov

Development of Advanced Materials for Sensing and Imaging

Thiophene-based polymers and oligomers are excellent candidates for chemical sensors and bio-imaging agents because their electronic and optical properties are highly sensitive to their local environment. mdpi.com The delocalized electronic structure of the thiophene backbone can be easily perturbed by the binding of an analyte, leading to a detectable change in conductivity, color (absorption), or fluorescence. mdpi.com

A material like this compound could be functionalized to create a sensor. For example, a receptor unit specific to a particular ion or molecule could be attached to the thiophene ring. Upon binding the target analyte, the conformation of the polymer or the electronic nature of the ring could change, leading to:

A change in fluorescence : This is useful for optical sensing and cellular imaging.

A change in electrical conductivity : This forms the basis of a chemiresistive sensor.

The solubility and processability afforded by the substituents would be advantageous for fabricating thin-film sensor devices or for use in biological media for imaging applications. e-bookshelf.demdpi.com

Role as Precursors in Polymer Chemistry (e.g., Oligothiophenes, Polythiophenes)

Thiophene and its derivatives are fundamental building blocks for a class of conducting polymers known as polythiophenes, which are valued for their electronic and optical properties. The specific substituents on the thiophene ring are crucial in determining the final properties of the resulting oligomers and polymers. For this compound, the methyl group at the 2-position and the cyclohexenyl group at the 4-position would significantly influence its polymerization and the characteristics of the resulting materials.

The polymerization of 3-substituted thiophenes is a well-established method for producing soluble and processable conducting polymers. cmu.edu The presence of bulky substituents can enhance the solubility of polythiophenes in common organic solvents, which is a critical factor for their application in devices fabricated from solution, such as printed electronics. cmu.edu The cyclohexenyl group on the thiophene ring of the title compound is a bulky aliphatic substituent that would likely impart good solubility to its corresponding polymer.

The regiochemistry of the polymer, which is the specific orientation of the monomer units within the polymer chain, is a key determinant of the material's electronic properties. For poly(3-alkylthiophenes), a high degree of head-to-tail (HT) coupling is essential for achieving high charge carrier mobility and well-defined optical properties. The polymerization of 3-(4-octylphenyl)thiophene with FeCl3 has been shown to yield highly regioregular polymers with enhanced conductivity. sci-hub.se It is plausible that the polymerization of this compound could also be controlled to achieve a high degree of regioselectivity, which would be beneficial for its potential electronic applications.

The introduction of bulky substituents can also affect the morphology and solid-state packing of polythiophenes. While bulky groups can disrupt the close packing of polymer chains, which might decrease conductivity, they can also prevent excessive aggregation and improve processability. mdpi.com For instance, studies on poly(3-cyclohexylthiophene) have shown that it can form microphase-separated crystalline domains, which are important for applications in field-effect transistors and solar cells. fao.org

Below is a table summarizing the properties of various poly(3-alkylthiophenes) with different bulky substituents, providing a comparative context for the potential properties of poly(this compound).

| Polymer Name | Substituent | Molecular Weight (Mw) | Polydispersity Index (PDI) | Key Properties & Applications |

| Poly(3-hexylthiophene) (P3HT) | Hexyl | Varies | Varies | Benchmark for organic photovoltaics and field-effect transistors |

| Poly(3-cyclohexylthiophene) (P3cHT) | Cyclohexyl | 155,500 - 210,800 | 1.45 - 1.57 | Forms microphase-separated domains; used in transistors and solar cells fao.org |

| Poly(3-(4-octylphenyl)thiophene) | 4-octylphenyl | - | - | High regioselectivity leads to high conductivity (4 S/cm) sci-hub.se |

| Poly(3,4-dibutylthiophene-2,5-diylvinylene) | 3,4-dibutyl | - | - | Soluble, deep blue in neutral state, transparent when doped kpi.ua |

The synthesis of oligothiophenes, which are shorter, well-defined chains of thiophene units, is another area where this compound could serve as a precursor. Oligothiophenes are often synthesized through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. mdpi.com The functional groups on the thiophene monomer are critical for these reactions. While the title compound itself is not ready for direct polymerization, it could be functionalized, for example, through halogenation at the 5-position, to create a monomer suitable for these coupling reactions. The resulting oligomers would possess the solubility and processing advantages conferred by the cyclohexenyl and methyl groups.

Exploration in Catalysis and Coordination Chemistry

The thiophene ring is known to coordinate to transition metals in various modes, making thiophene derivatives potential ligands in coordination chemistry and catalysis. researchgate.net The sulfur atom of the thiophene ring can act as a soft donor, forming complexes with a range of metal centers. The reactivity and coordination mode of thiophene are influenced by the substituents on the ring. acs.org

In the case of this compound, the presence of the bulky cyclohexenyl group and the methyl group would introduce significant steric hindrance around the thiophene ring. This steric bulk would likely influence the coordination of the thiophene to a metal center. For instance, it might favor the formation of complexes with lower coordination numbers or lead to specific coordination geometries to minimize steric clashes.

The coordination chemistry of sterically hindered thiophene ligands has been explored, and it has been shown that bulky substituents can affect the stability and reactivity of the resulting metal complexes. rsc.orgrsc.org These complexes can be active in various catalytic processes. For example, palladium complexes with N,S-heterocyclic carbene ligands derived from thiophene have been shown to catalyze C-C coupling reactions. nih.gov While direct catalytic applications of this compound have not been reported, it is conceivable that it could be used to synthesize ligands for catalysts in reactions such as hydrodesulfurization, a process where thiophenic compounds are removed from petroleum feedstocks. berkeley.edu

Furthermore, metal-organic frameworks (MOFs) incorporating thiophene-functionalized ligands have been developed and used as heterogeneous catalysts for organic reactions. researchgate.net The specific structure of this compound could be incorporated into larger ligand structures for the synthesis of novel MOFs with tailored catalytic properties. The bulky substituents could influence the pore size and environment within the MOF, potentially leading to shape-selective catalytic activity.

Emerging Trends and Future Research Perspectives

Innovations in Green Synthetic Chemistry for Thiophene (B33073) Derivatives

The principles of green chemistry are increasingly influencing the synthesis of thiophene derivatives, aiming to develop more sustainable and environmentally friendly processes. mdpi.com Key innovations focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

The Pd-catalyzed direct C–H arylation of thiophenes is a powerful tool for creating complex molecules, and recent efforts have focused on performing this reaction in water, the most environmentally benign solvent. unito.it Research has demonstrated that the grade of water does not impact the reaction's success, opening the door to repurposing low-purity industrial wastewater for these synthetic transformations. unito.it

A summary of green synthesis strategies for thiophene derivatives is presented below:

| Green Synthesis Strategy | Key Features | Examples |

| Metal-Free Synthesis | Avoids toxic metal catalysts. | Use of elemental sulfur, potassium sulfide. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis, reduces waste and steps. | Modified Gewald reaction. nih.gov |

| Solvent-Free Reactions | Reduces environmental impact of solvents. | Grinding techniques, reactions at elevated temperatures without a solvent. nih.govmdpi.com |

| Use of Green Solvents | Employs environmentally friendly solvents. | Water, deep eutectic solvents. unito.itnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficient. | Synthesis of 4-substituted 2-methylthiopyrimidines. researchgate.net |

| Direct C-H Arylation in Water | Utilizes a green solvent and atom-economic reaction. | Pd-catalyzed arylation of thiophenes. unito.it |

Advanced Characterization Techniques for In-Operando Studies of Materials

Understanding the dynamic behavior of thiophene-based materials under operational conditions is crucial for optimizing their performance in devices like organic solar cells, transistors, and sensors. researching.cn In-operando characterization techniques, which analyze materials as they are functioning, provide invaluable insights into structure-property relationships. researching.cn

Techniques such as in-situ optical microscopy and scanning probe microscopy allow for the real-time observation of morphological changes, crystallization processes, and film growth of organic semiconductors. researching.cn For instance, in-situ high-speed optical microscopy can be used to analyze and predict the crystallization process of organic films, which is critical for optimizing device performance. researching.cn

Spectroscopic techniques are also being adapted for in-operando studies. For example, in-situ/operando diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and operando X-ray absorption spectroscopy, combined with density functional theory (DFT) simulations, have been used to elucidate reaction mechanisms on catalyst surfaces. acs.org These methods provide detailed information about the electronic states and charge carrier dynamics within a material during operation. researching.cn

Synergistic Approaches Combining Experimental and Computational Research

The combination of experimental synthesis and characterization with computational modeling has become a powerful strategy for accelerating the discovery and development of new thiophene-based materials. nih.govresearchgate.net Computational studies, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the prediction of molecular structures, electronic properties, and spectroscopic behavior before a molecule is synthesized. researchgate.netnih.gov

This synergistic approach enables a more rational design of materials with tailored properties. For example, computational screening can identify promising candidates for applications in organic electronics by predicting their frontier molecular orbital (HOMO and LUMO) energies, band gaps, and charge transport characteristics. nih.govacs.org These theoretical predictions can then guide synthetic efforts toward the most promising molecules, saving significant time and resources.

Furthermore, computational analysis can provide a deeper understanding of experimental observations. For instance, DFT calculations can help to interpret spectroscopic data and elucidate reaction mechanisms. nih.gov The agreement between calculated and experimental data provides strong validation for the proposed structures and mechanisms. researchgate.net

Design of Novel Architectures for Enhanced Performance in Materials Science

The performance of thiophene-based materials is intrinsically linked to their molecular architecture. Researchers are actively exploring novel designs to enhance properties such as charge mobility, light absorption, and self-assembly capabilities. rsc.orgmdpi.com

One approach involves the creation of extended π-conjugated systems by fusing thiophene rings with other aromatic units. nih.gov These fused systems, such as thienothiophenes, often exhibit improved charge transport properties due to enhanced intermolecular interactions and molecular rigidity. nih.gov The design of donor-acceptor (D-A) copolymers, where electron-rich thiophene units are combined with electron-deficient moieties, is a common strategy for tuning the electronic and optical properties of materials for organic solar cells. mdpi.com

Side-chain engineering is another critical aspect of designing novel architectures. The nature of the side chains can significantly influence the solubility, processability, and solid-state packing of thiophene-based polymers, which in turn affects their performance in electronic devices. mdpi.com

Recent research has also focused on the development of three-dimensional and hierarchical structures. For example, the synthesis of conjugated trimers that can enzymatically polymerize in vivo opens up possibilities for the development of electronic materials that can self-organize within biological tissues. acs.org The design of materials with specific nanostructures, such as nanoparticles and nanofibers, is also being explored to create materials with unique optical and electronic properties. researchgate.net

A summary of strategies for designing novel thiophene-based architectures is presented below:

| Design Strategy | Objective | Example Application |

| Fused-Ring Systems | Enhance charge transport and stability. | Organic field-effect transistors (OFETs). nih.gov |

| Donor-Acceptor Copolymers | Tune electronic and optical properties. | Organic solar cells (OSCs). mdpi.com |

| Side-Chain Engineering | Control solubility, morphology, and packing. | Solution-processable organic electronics. mdpi.com |

| Supramolecular Self-Assembly | Create ordered nanostructures. | Biosensors and molecular switches. |

| In Vivo Polymerization | Develop biocompatible electronic materials. | Bioelectronic interfaces. acs.org |

Q & A

Q. What are the standard synthetic routes for preparing 4-(cyclohex-1-en-1-yl)-2-methylthiophene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a cyclohexene moiety to a substituted thiophene core. A general procedure includes:

Suzuki-Miyaura Cross-Coupling: Reacting 2-methylthiophene-4-boronic acid with 1-bromocyclohexene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere .

Solvent and Temperature Optimization: Use toluene or THF as solvents at 80–100°C for 12–24 hours. Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

Purification: Column chromatography (silica gel, hexane:EtOAc gradient) yields the product. Typical yields range from 60–75% .

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Characterization (NMR, IR) |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃, toluene, 80°C | 68% | ¹H NMR (CDCl₃): δ 6.85 (thiophene-H), 5.65 (cyclohexene-H) |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks based on electronic environments. For example:

- Thiophene protons resonate at δ 6.8–7.2 (split due to substituents) .

- Cyclohexene protons appear as a multiplet at δ 5.6–5.7 .

- IR Spectroscopy: Confirm functional groups (e.g., C=C stretch at ~1600 cm⁻¹ for cyclohexene) .

- Mass Spectrometry: Molecular ion [M⁺] at m/z 192 (calculated for C₁₁H₁₄S) .

Table 2: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiophene C3-H | 6.92 | Doublet (J = 3.5 Hz) | 1H |

| Cyclohexene C1-H | 5.67 | Multiplet | 1H |

Q. How does the reactivity of this compound vary under electrophilic substitution conditions?

Methodological Answer: The electron-rich thiophene ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the C5 position. Key considerations:

- Nitration: Use HNO₃/H₂SO₄ at 0–5°C to minimize cyclohexene ring oxidation. Monitor regioselectivity via HPLC .

- Halogenation: Br₂ in CHCl₃ adds to the cyclohexene double bond unless directed by steric/electronic effects .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

Methodological Answer: Byproducts often arise from:

- Palladium Catalyst Deactivation: Trace oxygen or moisture reduces Pd(0) activity, leading to incomplete coupling. Use rigorous inert gas purging .

- Cyclohexene Ring Opening: Acidic conditions (e.g., residual HCl) may protonate the cyclohexene, forming cyclohexane derivatives. Mitigate by neutralizing reaction mixtures post-synthesis .

Q. How can computational modeling resolve contradictions in reported electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

Q. What strategies address discrepancies in NMR data across different solvent systems?

Methodological Answer: Solvent-induced shifts occur due to polarity differences. For reproducibility:

- Standardize Solvents: Use CDCl₃ for ¹H NMR; DMSO-d6 may cause peak broadening .

- Referencing: Calibrate spectra to residual solvent peaks (e.g., δ 7.26 for CDCl₃) .

Q. What advanced applications does this compound have in materials science or medicinal chemistry?

Methodological Answer:

- Materials Science: Acts as a π-conjugated building block for organic semiconductors. Fabricate thin films via vacuum deposition and measure conductivity (σ ~10⁻⁵ S/cm) .

- Medicinal Chemistry: Screen for bioactivity using kinase inhibition assays. Modify the cyclohexene ring to enhance lipophilicity (ClogP ~3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten